2-Bromo-4-methoxy-6-methylaniline
Description
2-Bromo-4-methoxy-6-methylaniline is a halogenated aromatic amine with the molecular formula C₈H₁₀BrNO. Its structure features a bromine atom at the 2-position, a methoxy group (-OCH₃) at the 4-position, and a methyl group (-CH₃) at the 6-position on the benzene ring (Figure 1). This substitution pattern significantly influences its electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications .
The methoxy group is electron-donating via resonance, activating the aromatic ring toward electrophilic substitution, while the bromine atom and methyl group contribute steric hindrance and moderate electronic effects. The compound’s solubility in polar solvents (e.g., ethanol, DCM) and moderate melting point (~120–140°C, estimated) reflect its balanced hydrophobic and polar substituents.
Properties
IUPAC Name |
2-bromo-4-methoxy-6-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-3-6(11-2)4-7(9)8(5)10/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOQQRSOSIHZAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxy-6-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method includes:
Nitration: of 4-methoxy-6-methylaniline to introduce a nitro group.
Reduction: of the nitro group to an amine.
Bromination: at the second position using bromine or a brominating agent under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-methoxy-6-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the amine can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in a polar solvent.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products:
Substitution: Various substituted anilines.
Oxidation: Corresponding nitro or carbonyl compounds.
Reduction: Alkylamines or other reduced derivatives.
Scientific Research Applications
2-Bromo-4-methoxy-6-methylaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methoxy-6-methylaniline depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary based on the context of its use .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Substituent Effects on Reactivity and Properties
Electron-Withdrawing vs. Electron-Donating Groups
- The methoxy group in this compound activates the aromatic ring for electrophilic substitution (e.g., nitration, sulfonation) at the para and ortho positions relative to the -OCH₃ group. In contrast, fluoro (2-bromo-4-fluoro-6-methylaniline) and nitro (2-bromo-6-methoxy-4-nitroaniline) substituents deactivate the ring, directing reactions to meta positions .
- Nitro groups (e.g., in 2-bromo-6-methoxy-4-nitroaniline) increase thermal instability, posing explosion risks during high-temperature reactions .
Steric and Electronic Influence on Solubility The methyl group enhances lipophilicity, improving solubility in non-polar solvents. However, the methoxy group counterbalances this by increasing polarity, making this compound more soluble in ethanol than its fluoro or chloro analogues .
Safety and Toxicity Nitro-containing compounds (e.g., 2-bromo-6-methoxy-4-nitroaniline) require strict handling protocols due to mutagenic and explosive hazards .
Biological Activity
2-Bromo-4-methoxy-6-methylaniline is an organic compound with the molecular formula C₈H₁₀BrNO. It is part of the aniline family, characterized by a bromine atom at the second position, a methoxy group at the fourth position, and a methyl group at the sixth position of the benzene ring. This unique structure contributes to its diverse biological activities and applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through several methods, including nitration, reduction, and bromination. Its chemical reactivity allows it to participate in various reactions such as nucleophilic substitutions, oxidation, reduction, and coupling reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀BrNO |
| Molecular Weight | 216.08 g/mol |
| Melting Point | 80-82 °C |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Its mechanism may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Interaction : It could potentially bind to receptors, modulating various biological responses.
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have potential anticancer properties. For instance, it has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Antioxidant Properties : The compound has been investigated for its ability to scavenge free radicals, which could contribute to its protective effects against oxidative stress.
- Antimicrobial Activity : Some studies indicate that this compound may exhibit antimicrobial properties against various bacterial strains.
Case Studies
Several research studies have focused on the biological activity of this compound:
- Anticancer Screening : A study screened this compound against human cancer cell lines (e.g., MCF7 for breast cancer) and found it to have an IC₅₀ value indicating effective inhibition of cell growth compared to standard chemotherapy agents .
- Oxidative Stress Reduction : In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in cellular models, suggesting potential therapeutic applications in diseases associated with oxidative damage .
- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition, indicating its potential as a lead compound for developing new antimicrobial agents .
Research Findings Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
